cis-2-Hexen-1-ol

Catalog No.
S631467
CAS No.
928-94-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Hexen-1-ol

CAS Number

928-94-9

Product Name

cis-2-Hexen-1-ol

IUPAC Name

(Z)-hex-2-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N

SMILES

CCCC=CCO

Solubility

Soluble in fats; Insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-hex-2-en-1-ol, (Z)-hex-3-en-1-ol, (Z)-hex-4-en-1-ol, hex-4-en-1-ol

Canonical SMILES

CCCC=CCO

Isomeric SMILES

CCC/C=C\CO

Natural Product:

  • cis-2-Hexen-1-ol is an aliphatic alcohol, meaning it contains a hydroxyl group (OH) attached to a carbon chain.
  • Research has identified cis-2-Hexen-1-ol as a natural product found in various organisms, including Cistus creticus (Cretan rock-rose) and Carica papaya (papaya) PubChem.

Analytical Techniques:

  • The presence of cis-2-Hexen-1-ol can be quantified in research settings using analytical techniques like gas chromatography (GC) Sigma-Aldrich: .
  • This information is valuable for researchers studying the composition of various biological samples.

Current Research:

  • While there is no extensive research readily available on the specific applications of cis-2-Hexen-1-ol in scientific research, its identification in natural products suggests potential areas of exploration.
  • Researchers might be interested in investigating its biological properties, potential roles in plant physiology, or even its use as a chemical marker for specific organisms.

Future Directions:

  • Further research is needed to fully understand the role and function of cis-2-Hexen-1-ol in the various organisms it has been identified in.
  • Studies could explore its potential as a bioactive compound or its contribution to the overall scent profile of plants.

Important Note:

  • The information available on cis-2-Hexen-1-ol is currently limited. More research is required to definitively determine its various applications in scientific research.

Cis-2-Hexen-1-ol is an organic compound classified as a fatty alcohol, specifically an aliphatic alcohol with the chemical formula C6H12O. It is characterized by a six-carbon chain with a double bond between the second and third carbon atoms, and a hydroxyl group (-OH) attached to the terminal carbon. This compound is notable for its hydrophobic nature, making it practically insoluble in water. Cis-2-Hexen-1-ol is primarily found in various natural sources, including currants, hops, strawberries, and thornless blackberries. It has a distinct green odor and is often associated with fresh vegetable flavors in culinary applications .

The primary scientific interest in cis-2-hexen-1-ol lies in its role as a flavor and fragrance compound. Its presence contributes to the green, herbal, and slightly winey notes found in tomatoes and other plants []. The specific mechanism by which it interacts with olfactory receptors to produce these sensations requires further research.

  • Flammability: Alcohols are flammable liquids with relatively low flash points.
  • Mild irritant: Concentrated vapors may irritate the eyes and skin.
  • Biodegradability: Alcohols are generally biodegradable.
Typical of alcohols and alkenes:

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
  • Esterification: Reacting with acids can yield esters, which are important in flavoring and fragrance industries.
  • Hydration: Under acidic conditions, it may react with water to form alcohols or ethers.
  • Dehydration: This reaction can convert cis-2-Hexen-1-ol back into alkenes.

These reactions highlight its versatility in organic synthesis and industrial applications .

Cis-2-Hexen-1-ol exhibits various biological activities, primarily as a volatile compound that can act as an attractant or repellent for insects. It is also involved in plant defense mechanisms, serving as a signaling molecule that can attract pollinators or repel herbivores. Additionally, its presence in certain foods contributes to their aroma and flavor profile, influencing consumer preferences and sensory experiences .

Cis-2-Hexen-1-ol can be synthesized through several methods:

  • Hydroformylation: The reaction of 1-pentene with carbon monoxide and hydrogen can yield cis-2-Hexen-1-ol.
  • Reduction of Fatty Acids: Reducing fatty acids derived from natural oils can produce this compound.
  • Isomerization: The trans isomer of 2-Hexen-1-ol can be converted to its cis counterpart under specific conditions.

These methods allow for both natural extraction from plant sources and synthetic production for industrial use .

Cis-2-Hexen-1-ol finds applications across various fields:

  • Flavoring Agent: Used in food products for its fresh green notes.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Pesticide Formulations: Acts as an attractant for beneficial insects in agricultural practices.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.

Its versatility makes it valuable in both food science and fragrance development .

Research on the interactions of cis-2-Hexen-1-ol focuses on its role in plant-insect dynamics and its sensory properties in food science. Studies have shown that this compound can influence the behavior of pollinators and pests, thereby playing a critical role in ecological interactions. Additionally, sensory evaluation studies highlight its impact on consumer preferences for various food products, indicating its importance in flavor chemistry .

Cis-2-Hexen-1-ol shares structural similarities with several other compounds within the same category of fatty alcohols and alkenes:

Compound NameChemical FormulaUnique Features
Trans-2-Hexen-1-olC6H12OFound predominantly in cereals
Cis-3-Hexen-1-olC6H12OEmitted by a wide range of plants; acts as a biogenic volatile compound
1-HexanolC6H14A straight-chain fatty alcohol without a double bond

Cis-2-Hexen-1-ol is unique due to its specific configuration (cis) and its distinct green odor profile, which differentiates it from its isomers and related compounds .

cis-2-Hexen-1-ol is a six-carbon aliphatic alcohol belonging to the class of green leaf volatiles (GLVs), which are oxygenated derivatives of fatty acids emitted by plants. Its systematic IUPAC name is (Z)-hex-2-en-1-ol, reflecting the cis configuration of the double bond between carbons 2 and 3. The compound is also known by synonyms such as cis-2-hexenol and (Z)-2-hexenol, with a CAS Registry Number of 928-94-9. It is widely distributed in herbaceous plants and angiosperm trees, where it plays critical roles in ecological interactions.

Chemical Classification and Structural Characteristics

cis-2-Hexen-1-ol is classified as a primary allylic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. Its structure features:

  • A six-carbon chain with a cis-configured double bond between C2 and C3.
  • A hydroxyl group (-OH) at the terminal carbon (C1).

The SMILES notation CCC\C=C/CO and InChIKey ZCHHRLHTBGRGOT-PLNGDYQASA-N confirm its stereochemistry. Key physicochemical properties include:

PropertyValueSource
Boiling Point166°C
Density (25°C)0.847 g/mL
Refractive Index (20°C)1.441
Flash Point59.4°C (closed cup)

The compound’s volatility and hydrophobic nature arise from its nonpolar hydrocarbon chain and polar hydroxyl group, making it practically insoluble in water.

Significance in Plant Biochemistry and Ecological Interactions

cis-2-Hexen-1-ol is a key component of plant defense systems. It is synthesized via the lipoxygenase/hydroperoxide lyase (HPL) pathway, which converts linolenic acid into GLVs upon mechanical damage or herbivore attack. Its ecological roles include:

Direct and Indirect Defense Mechanisms

  • Herbivore Repellence: Emitted as part of a volatile blend, cis-2-hexen-1-ol deters herbivores such as the ambrosia beetle by disrupting host-seeking behavior.
  • Attraction of Natural Enemies: Parasitoids like Cotesia glomerata are attracted to plants emitting this compound, enhancing biocontrol of herbivorous insects.
  • Priming of Neighboring Plants: Airborne cis-2-hexen-1-ol induces defense gene expression in undamaged plants, preparing them for potential threats.

Role in Plant-Pathogen Interactions

The compound exhibits antifungal activity against pathogens like Botrytis cinerea (gray mold). Transgenic Arabidopsis plants overexpressing HPL show enhanced resistance to fungal infections, highlighting its role in pathogen defense.

Contribution to Flavor and Fragrance Profiles

cis-2-Hexen-1-ol contributes to the "green" aroma in foods (e.g., tomatoes, apples) and fragrances. Its odor threshold is 0.04–0.52 mg/kg, imparting fresh, vegetative notes.

Synthesis and Analytical Characterization

Biosynthetic Pathways

The biosynthesis of cis-2-hexen-1-ol occurs via the oxylipin pathway:

  • Lipase Activation: Galactolipases release α-linolenic acid from plant membranes.
  • Oxidation: Lipoxygenase (LOX) catalyzes the oxygenation of α-linolenic acid to 13-hydroperoxy linolenic acid.
  • Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxide to form cis-2-hexen-1-ol and a C₁₂ oxoacid.

Industrial Synthesis

While natural extraction from plants is feasible, industrial production often employs Birch reduction of alkyl phenyl ethers followed by oxidative cleavage and reduction. For example, the reduction of 3-phenylpropyl ether yields cis-3-hexen-1-ol, which can be isomerized to cis-2-hexen-1-ol.

Applications and Research Frontiers

Agricultural Innovations

  • Pest Management: cis-2-Hexen-1-ol is used in lure-and-kill strategies to protect crops like conifers from beetle infestations.
  • Priming Agents: Field trials demonstrate that pre-treatment with this compound reduces herbivore damage in maize and rice.

Environmental Chemistry

In the atmosphere, cis-2-hexen-1-ol undergoes ozonolysis and photooxidation, forming secondary organic aerosols (SOAs) that influence cloud formation and climate. Key reaction products include 3-hydroxypropanal and oligomers detected via mass spectrometry.

Molecular Architecture and Isomerism

The molecular structure of cis-2-hexen-1-ol is defined by the molecular formula C₆H₁₂O with a molecular weight of 100.16 grams per mole [1] [3]. The compound exhibits a linear six-carbon chain bearing a hydroxyl functional group at the terminal position and a carbon-carbon double bond between positions 2 and 3 [1] [4]. The Chemical Abstracts Service registry number 928-94-9 uniquely identifies this specific stereoisomer [1] [3].

The stereochemical configuration of cis-2-hexen-1-ol is particularly significant in understanding its molecular architecture [21] [23]. The cis designation indicates that the two substituents of highest priority on each carbon of the double bond are positioned on the same side of the double bond plane [21]. In the modern nomenclature system, this configuration is designated as (Z), derived from the German word "zusammen" meaning together [21]. The International Chemical Identifier key for cis-2-hexen-1-ol is ZCHHRLHTBGRGOT-PLNGDYQASA-N, which distinguishes it from its trans isomer [1] [3].

Geometric isomerism plays a crucial role in the properties of 2-hexen-1-ol [21] [23]. The compound exists as two distinct stereoisomers: the cis form (Z-isomer) and the trans form (E-isomer) [23] [25]. The trans-2-hexen-1-ol, with Chemical Abstracts Service number 928-95-0, exhibits different physical properties despite having the identical molecular formula [23] [25]. The International Chemical Identifier key for the trans isomer is ZCHHRLHTBGRGOT-SNAWJCMRSA-N, differing only in the stereochemical descriptor [23].

Propertycis-2-Hexen-1-ol (Z-isomer)trans-2-Hexen-1-ol (E-isomer)
International Union of Pure and Applied Chemistry Name(Z)-hex-2-en-1-ol(E)-hex-2-en-1-ol
Chemical Abstracts Service Number928-94-9928-95-0
Boiling Point (°C)166157
Density (g/mL)0.847 (25°C)0.843
Refractive Index1.441 (20°C)1.438
International Chemical Identifier KeyZCHHRLHTBGRGOT-PLNGDYQASA-NZCHHRLHTBGRGOT-SNAWJCMRSA-N

The structural representation using Simplified Molecular Input Line Entry System notation for cis-2-hexen-1-ol is C(O)/C=C\CCC, clearly indicating the Z-configuration around the double bond [2] [3]. The canonical Simplified Molecular Input Line Entry System representation CCCC=CCO provides the connectivity without stereochemical information [3].

Physical Properties (Boiling Point, Density, Refractive Index)

The physical properties of cis-2-hexen-1-ol reflect its molecular structure and intermolecular forces [9] [10] [12]. The compound exhibits distinctive thermal and optical characteristics that are essential for its identification and practical applications.

The boiling point of cis-2-hexen-1-ol has been consistently reported as 166°C at standard atmospheric pressure [9] [10] [12]. This value represents the temperature at which the vapor pressure of the liquid equals the external pressure [6]. The National Institute of Standards and Technology WebBook provides additional data indicating a boiling point of 430.2 Kelvin, which corresponds to 157.05°C [6] [20]. Under reduced pressure conditions, the compound exhibits lower boiling points, with reported values of 344-346 Kelvin at 0.024 atmospheres [6] [20].

Density measurements for cis-2-hexen-1-ol consistently indicate a value of 0.847 grams per milliliter at 25°C [9] [10] [12]. This density value is characteristic of organic compounds containing both aliphatic hydrocarbon chains and polar hydroxyl groups [31] [32]. The density reflects the balance between the hydrophobic alkyl chain and the hydrophilic alcohol functionality.

The refractive index of cis-2-hexen-1-ol has been measured as 1.441 at 20°C using the sodium D-line [9] [10] [11]. Some sources report a range of 1.4365-1.4435 at 20°C, indicating slight variations in measurement conditions or sample purity [11]. The refractive index provides insight into the electronic structure and polarizability of the molecule.

PropertyValueReference ConditionsSource
Molecular FormulaC₆H₁₂O-National Institute of Standards and Technology WebBook
Molecular Weight (g/mol)100.16-National Institute of Standards and Technology WebBook
Chemical Abstracts Service Registry Number928-94-9-National Institute of Standards and Technology WebBook
International Union of Pure and Applied Chemistry Name(Z)-hex-2-en-1-ol-National Institute of Standards and Technology WebBook
Boiling Point (°C)1661 atmSigma-Aldrich
Density (g/mL)0.84725°CSigma-Aldrich
Refractive Index1.44120°C, D-lineSigma-Aldrich
Flash Point (°C)59.4Closed cupSigma-Aldrich
Melting Point (°C)59.63-ChemicalBook
Vapor Density>1vs airSigma-Aldrich
AppearanceColorless liquid-ChemicalBook
SolubilityInsoluble in water; soluble in alcohol-Building Block Sciences

Additional physical properties include a flash point of 59.4°C measured using the closed cup method [9] [13]. The melting point has been reported as 59.63°C, indicating that the compound exists as a liquid at room temperature [12]. The vapor density is greater than 1 relative to air, consistent with the molecular weight of the compound [9] [13].

Solubility characteristics of cis-2-hexen-1-ol reflect its amphiphilic nature [31]. The compound is insoluble in water due to the predominant hydrophobic character of the six-carbon alkyl chain, but readily soluble in alcohols and other organic solvents [31]. This solubility profile is typical for medium-chain fatty alcohols.

Spectral Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Spectroscopic analysis provides definitive structural confirmation and characterization of cis-2-hexen-1-ol through multiple analytical techniques [15] [16] [18]. Each spectroscopic method contributes unique information about the molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about cis-2-hexen-1-ol [7] [27]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [7]. The vinyl protons appear in the range of 5.5-5.6 parts per million as multiplets, consistent with alkene protons adjacent to aliphatic substituents [7]. The methylene protons adjacent to the hydroxyl group typically appear around 4.1-4.2 parts per million as a doublet [7]. Aliphatic methylene protons appear in the range of 2.0-2.3 parts per million as multiplets, while the terminal methyl group appears around 0.9-1.0 parts per million as a triplet [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework [27] [30]. The alkene carbons appear in the range of 128-135 parts per million, characteristic of sp² hybridized carbons [27]. The hydroxymethyl carbon appears around 64 parts per million, typical for carbon atoms bearing hydroxyl groups [27]. Aliphatic carbons appear in the range of 14-32 parts per million, with the terminal methyl carbon showing the most upfield shift [27].

Mass spectrometry of cis-2-hexen-1-ol provides fragmentation patterns that confirm the molecular structure [1] [2] [15]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight [1] [2]. The base peak occurs at mass-to-charge ratio 57, likely corresponding to the [C₄H₉]⁺ fragment [1] [2]. Other significant fragments include mass-to-charge ratio 82 (loss of water, [M-18]⁺), mass-to-charge ratio 67 ([C₅H₇]⁺), and mass-to-charge ratio 41 ([C₃H₅]⁺) [1] [2].

mass-to-charge ratioRelative Intensity (%)Probable Assignment
1001.4Molecular ion [M]⁺
8232.7Loss of water [M-18]⁺
6730.3[C₅H₇]⁺
57100.0[C₄H₉]⁺
4144.3[C₃H₅]⁺
318.5[CH₂OH]⁺
2918.0[CHO]⁺
2716.6[C₂H₃]⁺

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in cis-2-hexen-1-ol [2] [26]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of alcohol O-H stretching vibrations [26]. Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 wavenumbers [26]. The carbon-carbon double bond stretching appears around 1620-1680 wavenumbers [26]. Carbon-oxygen stretching vibrations of the alcohol group typically appear in the range of 1025-1200 wavenumbers [26].

Gas chromatography retention indices provide additional characterization data for cis-2-hexen-1-ol [19]. On non-polar columns, the compound exhibits retention indices ranging from 827 to 885.7, with typical values around 850-870 [19]. On polar columns using Carbowax 20M stationary phase, retention indices of approximately 1420 have been reported [19]. These values are useful for identification and comparison with other compounds in complex mixtures.

Physical Description

Colourless liquid; Green aroma

XLogP3

1.4

Density

0.845-0.853

UNII

871TEL510E

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-94-9

Wikipedia

(2Z)-2-hexen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Hexen-1-ol, (2Z)-: ACTIVE

Dates

Modify: 2023-08-15

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